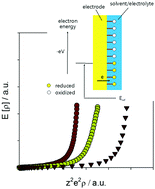Density functional theory and an experimentally-designed energy functional of electron density
Physical Chemistry Chemical Physics Pub Date: 2016-08-26 DOI: 10.1039/C6CP01659F
Abstract
We herein demonstrate that capacitance spectroscopy (CS) experimentally allows access to the energy associated with the quantum mechanical ground state of many-electron systems. Priorly, electrochemical capacitance, C![[small mu, Greek, macron]](https://www.rsc.org/images/entities/i_char_e0cd.gif) [ρ], was previously understood from conceptual and computational density functional theory (DFT) calculations. Thus, we herein propose a quantum mechanical experiment-based variational method for electron charging processes based on an experimentally-designed functional of the ground state electron density. In this methodology, the electron state density, ρ, and an energy functional of the electron density, E
[ρ], was previously understood from conceptual and computational density functional theory (DFT) calculations. Thus, we herein propose a quantum mechanical experiment-based variational method for electron charging processes based on an experimentally-designed functional of the ground state electron density. In this methodology, the electron state density, ρ, and an energy functional of the electron density, E![[small mu, Greek, macron]](https://www.rsc.org/images/entities/i_char_e0cd.gif) [ρ], can be obtained from CS data. CS allows the derivative of the electrochemical potential with respect to the electron density, (δ
[ρ], can be obtained from CS data. CS allows the derivative of the electrochemical potential with respect to the electron density, (δ![[small mu, Greek, macron]](https://www.rsc.org/images/entities/char_e0cd.gif) [ρ]/δρ), to be obtained as a unique functional of the energetically minimised system, i.e., β/C
[ρ]/δρ), to be obtained as a unique functional of the energetically minimised system, i.e., β/C![[small mu, Greek, macron]](https://www.rsc.org/images/entities/i_char_e0cd.gif) [ρ], where β is a constant (associated with the size of the system) and C
[ρ], where β is a constant (associated with the size of the system) and C![[small mu, Greek, macron]](https://www.rsc.org/images/entities/i_char_e0cd.gif) [ρ] is an experimentally observable quantity. Thus the ground state energy (at a given fixed external potential) can be obtained simply as E
[ρ] is an experimentally observable quantity. Thus the ground state energy (at a given fixed external potential) can be obtained simply as E![[small mu, Greek, macron]](https://www.rsc.org/images/entities/i_char_e0cd.gif) [ρ], from the experimental measurement of C
[ρ], from the experimental measurement of C![[small mu, Greek, macron]](https://www.rsc.org/images/entities/i_char_e0cd.gif) [ρ]. An experimental data-set was interpreted to demonstrate the potential of this quantum mechanical experiment-based variational principle.
[ρ]. An experimental data-set was interpreted to demonstrate the potential of this quantum mechanical experiment-based variational principle.


Recommended Literature
- [1] Mechanistic in situ investigation of heterogeneous hydrogenation over Rh/TiO2 catalysts: selectivity, pairwise route and catalyst nature†
- [2] Distinct cellular fates for KP1019 and NAMI-A determined by X-ray fluorescence imaging of single cells†
- [3] Synthesis, X-ray characterization and study of new ionic complexes of 2-pyridone, obtained by oxidation with I2
- [4] Front cover
- [5] Synthesis, characterization, and water adsorption properties of a novel multi-walled carbon nanotube/MIL-100(Fe) composite†
- [6] Radiosynthesis and in vivo evaluation of a novel σ1 selective PET ligand†
- [7] Chronic exposure to acephate triggers ROS-mediated injuries at organismal and sub-organismal levels of Drosophila melanogaster
- [8] Triethylamine-templated nanocalix Ln12 clusters of diacylhydrazone: crystal structures and magnetic properties†
- [9] Biomedical applications of cationic clay minerals
- [10] Highly crosslinked polyesters prepared by ring-opening copolymerization of epoxidized baru nut and macaw palm oils with cyclic anhydrides†

Journal Name:Physical Chemistry Chemical Physics
Research Products
-
CAS no.: 117832-15-2
-
CAS no.: 1517-51-7









